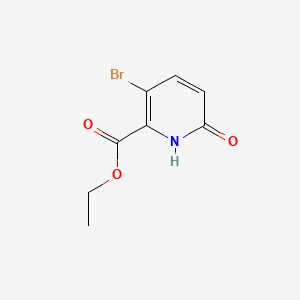

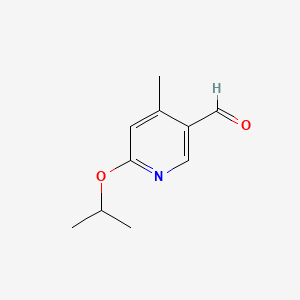

![molecular formula C13H19N3O2S B578011 7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine CAS No. 1226776-86-8](/img/structure/B578011.png)

7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

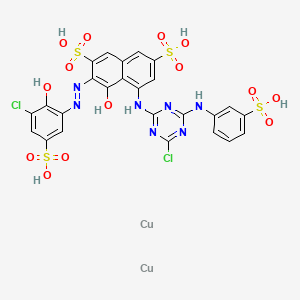

“7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine” is a chemical compound that belongs to the class of molecules known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are a central building block for a wide range of pharmacological applications .

Synthesis Analysis

The synthesis of this class of molecules involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatization to give novel compounds with potential as kinase inhibitors . A specific example of a synthesis process involves the reaction of methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate with 1-, Pd(PPh3)4, copper iodide, and Et3N in DMF. The reaction is heated to 90 °C under microwave irradiation for 40 minutes .

Molecular Structure Analysis

The 2-amino-pyrido[3,4-d]pyrimidine core addresses key pharmacophoric elements of the kinase ATP pocket . This core has been utilized to a much lesser degree than many other fused pyrimidines .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this class of molecules include oxidative dehydrogenation, annulation, and oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones followed by annulation with amidines .

Scientific Research Applications

Synthesis and Chemical Reactions

- The compound serves as a key intermediate in the palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reactions. This process is instrumental in synthesizing 6-unsubstituted 2-aryldihydropyrimidines (DPs), which are known for their broad spectrum of biological activities. The presence of the Boc group (tert-butoxycarbonyl) enhances the reactivity of the substrate, enabling the coupling of aryl tributylstannanes with various substituents to yield products with significant yields. This method facilitates the expansion of DP-based molecular diversity, which is crucial for biological and pharmacological research (Nishimura et al., 2022).

Role in Medicinal Chemistry

- The compound is utilized in the development of synthetic routes for pharmaceutical intermediates. For instance, it has been employed in a practical synthesis approach to create methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate, a useful synthetic scaffold. The optimized synthesis route reduces the number of chemical steps and significantly improves the overall yield, highlighting the compound's utility in streamlining drug discovery efforts (Pawluczyk et al., 2020).

Application in Heterocyclic Chemistry

- The compound is instrumental in the synthesis of novel heterocyclic compounds, such as pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems. These synthesized heterocycles are valuable for their potential applications in medicinal chemistry and drug development, serving as core structures for various pharmacologically active agents (Bakhite et al., 2005).

Contribution to Molecular Diversity

- The compound's versatility is also showcased in its use for synthesizing a range of tricyclic, N-aryl, pyridine-, and pyrazine-fused pyrimidones. These compounds are generated via reactions with aromatic amines, contributing to the enrichment of molecular diversity in chemical libraries, which is a crucial aspect of drug discovery and development (Friary et al., 1993).

Future Directions

The future directions in the research of this class of molecules involve the discovery of novel chemotypes that can be exploited for the large fraction of kinase targets that remain to be drugged . Special attention will be given to novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

properties

IUPAC Name |

tert-butyl 2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2S/c1-13(2,3)18-12(17)16-6-5-9-7-14-11(19-4)15-10(9)8-16/h7H,5-6,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFDGRIXSGMZSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60712339 |

Source

|

| Record name | tert-Butyl 2-(methylsulfanyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60712339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine | |

CAS RN |

1226776-86-8 |

Source

|

| Record name | 1,1-Dimethylethyl 5,8-dihydro-2-(methylthio)pyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226776-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-(methylsulfanyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60712339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

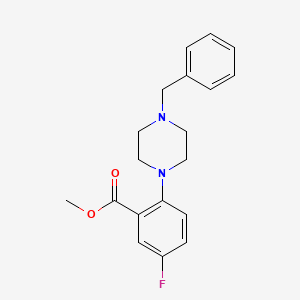

![tert-Butyl 7-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B577929.png)

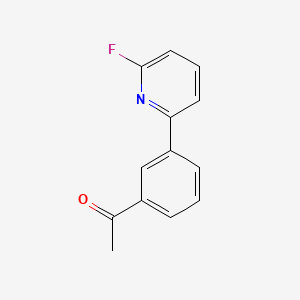

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride](/img/structure/B577932.png)

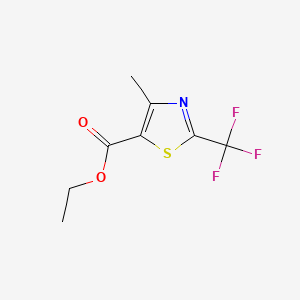

![7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B577944.png)